molecular formula C15H10F2O3 B3025069 3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone CAS No. 951885-32-8

3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone

Cat. No.: B3025069
CAS No.: 951885-32-8
M. Wt: 276.23 g/mol
InChI Key: HZXVQNMFVYIXOF-UHFFFAOYSA-N
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Description

3,5-Difluoro-3’,4’-(ethylenedioxy)benzophenone (CAS No. 951885-32-8) is a fluorene derivative . It has a molecular formula of C15H10F2O3 and a molecular weight of 276.23 .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-3’,4’-(ethylenedioxy)benzophenone contains a total of 32 bonds . These include 22 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, and 2 aromatic ethers .


Physical And Chemical Properties Analysis

The boiling point of 3,5-Difluoro-3’,4’-(ethylenedioxy)benzophenone is predicted to be 408.8±45.0 °C . The compound has a predicted density of 1.348±0.06 g/cm3 .

Scientific Research Applications

Photoprotection and Metabolism

  • UV Protection and Metabolic Pathways: Benzophenone derivatives, such as 3,5-Difluoro-3',4'-(ethylenedioxy)benzophenone, are commonly used in sunscreens for skin and hair protection against ultraviolet (UV) radiation. Studies on similar compounds like Benzophenone-3 have demonstrated metabolism by liver microsomes and various metabolites with endocrine-disrupting activities (Watanabe et al., 2015).

Environmental Impact and Degradation

  • Transformation in Water Treatment Processes: Research on related benzophenones has shown that these compounds can undergo transformations during water treatment, forming by-products that could pose ecological risks. This is particularly relevant for the aquatic safety of environments exposed to such UV filters (Liu et al., 2016).

Photolabeling and Synthesis Applications

  • Fluorescent Photoaffinity Labeling: Benzophenone is used in the synthesis of water-soluble, fluorescent photoaffinity labels for applications in biological research. This usage implies potential applications of this compound in labeling and tracking biological molecules (Rosen, 1993).

Toxicity and Health Impact

  • Toxicity and Endocrine Effects: Studies on benzophenone derivatives have highlighted concerns about their potential endocrine-disrupting effects and toxicity in human and environmental contexts. This includes the presence of benzophenones in human plasma and urine following topical applications, suggesting possible health implications (Janjua et al., 2008).

Properties

IUPAC Name

(3,5-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c16-11-5-10(6-12(17)8-11)15(18)9-1-2-13-14(7-9)20-4-3-19-13/h1-2,5-8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXVQNMFVYIXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175678
Record name (3,5-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-32-8
Record name (3,5-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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